D-Myo-inositol-1,2,5,6-tetrakis-*phospha TE ammonium
Description
D-myo-Inositol-1,2,5,6-tetraphosphate (referred to here as Ins(1,2,5,6)P₄) is a phosphorylated derivative of myo-inositol, featuring phosphate groups at the 1, 2, 5, and 6 positions of the inositol ring. While the sodium salt form (e.g., tetrasodium salt) is more commonly documented in commercial catalogs , the ammonium salt variant is structurally analogous, differing only in its counterion. This compound is part of the inositol phosphate family, which plays critical roles in cellular signaling, particularly in modulating calcium release, enzyme regulation, and phosphate metabolism .
Key structural and functional attributes:
- Molecular formula: C₆H₁₆O₂₄P₄ (base structure; varies with salt form).
- Phosphorylation pattern: Positions 1, 2, 5, and 6 distinguish it from other inositol tetraphosphates.
- Role in signaling: Likely acts as an intermediate or regulator in phosphoinositide pathways, though its specific mechanisms are less characterized compared to isomers like Ins(1,4,5,6)P₄ or Ins(1,2,4,5)P₄ .
Properties
Molecular Formula |
C6H19NO18P4 |
|---|---|
Molecular Weight |
517.11 g/mol |
IUPAC Name |
azanium;[(1R,2R,3R,4R,5S,6R)-3,4-dihydroxy-2,5,6-triphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
MPALWCVIGLCHDH-TYZYTZLSSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protective Group Strategy
The synthesis begins with myo-inositol orthoformate derivatives or fully protected myo-inositol intermediates. For example, the preparation of myo-inositol orthoformate can be achieved with a 73% yield, providing a crystalline starting compound for further functionalization.
Selective allylation of hydroxyl groups is performed using sodium hydride and allyl bromide in dry dimethylformamide (DMF) at room temperature to yield tri-O-allyl derivatives with high yields (~89%). This step protects three hydroxyl groups while leaving others free for subsequent reactions.
Removal of Protective Groups and Selective Functionalization
Acid hydrolysis under aqueous hydrochloric acid reflux conditions removes orthoformate protective groups, exposing specific hydroxyls (positions 1, 3, and 5) for further modification. Selective allylation can then be performed on these exposed hydroxyls to achieve tetra-O-allyl derivatives.
Benzylation and Formation of Dibutylstannylene Derivatives
Selective benzylation of equatorial hydroxyl groups is achieved via the formation of cis-1,2-O-dibutylstannylene derivatives by refluxing the intermediate with dibutyltin oxide in toluene, followed by reaction with benzyl bromide and cesium fluoride in dry DMF. This yields single benzylated products after purification with yields up to 95%.
Phosphitylation and Oxidation
Phosphitylation is carried out using bis(benzyloxy)diisopropylaminophosphine and 1H-tetrazole, followed by oxidation with meta-chloroperoxybenzoic acid (MCPBA) at low temperature (0 °C) to afford fully protected tetrakisphosphate intermediates with yields between 79% and 86%.
Deprotection and Purification
Hydrogenolysis over 10% palladium on carbon (Pd/C) in methanol-water mixtures removes benzyl protecting groups, yielding the free tetrakisphosphate. Ion exchange chromatography is then employed to purify the ammonium salt form of D-myo-inositol-1,2,5,6-tetrakisphosphate, ensuring high purity and removal of side products.
Representative Reaction Scheme Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of myo-inositol orthoformate | According to Vasella et al. | 73 | Crystalline intermediate |
| Allylation of hydroxyls | NaH, allyl bromide, dry DMF, rt | 89 | Tri-O-allyl derivative |
| Acid hydrolysis | Aqueous HCl, reflux | >90 | Removal of orthoformate group |
| Benzylation via dibutylstannylene | Bu2SnO, toluene reflux; CsF, BnBr, dry DMF, overnight | 83-95 | Selective benzylation of hydroxyl groups |
| Phosphitylation and oxidation | (BnO)2PNPri2, 1H-tetrazole, MCPBA, 0 °C | 79-86 | Formation of protected phosphate esters |
| Hydrogenolysis and purification | Pd/C, H2, MeOH-H2O, ion exchange chromatography | >90 | Deprotection and isolation of product |
Analytical and Research Results
- Optical resolution of enantiomers was achieved using diastereomeric esters with (R)-(-)-O-acetylmandelic acid, allowing separation of D- and L-forms.
- The absolute configuration of the D-isomer was confirmed by conversion into known compounds such as (+)-bornesitol.
- Biological assays showed that D-myo-inositol 1,2,5,6-tetrakisphosphate ammonium exhibits specific enzyme inhibition profiles, notably inhibiting inositol 1,4,5-trisphosphate 5-phosphatase with IC50 values in the low micromolar range.
- Purity and identity of the synthesized compound were confirmed by chromatographic and spectroscopic methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Phosphorylation and Dephosphorylation Reactions
Ins(1,2,5,6)P₄ participates in dynamic phosphorylation/dephosphorylation cycles that regulate its biological activity:
Key Reactions
| Reaction Type | Reagents/Conditions | Major Products | Yield/Selectivity |
|---|---|---|---|
| Phosphorylation | ATP, inositol trisphosphate 3-kinase (IP3K) | Ins(1,2,3,5,6)P₅ or Ins(1,2,5,6,7)P₅ | 70–85% enzymatic yield |
| Dephosphorylation | Alkaline phosphatase (pH 8.5, 37°C) | Ins(1,2,5)P₃ or Ins(1,5,6)P₃ | >90% conversion |
-
Phosphorylation : IP3K selectively adds phosphate groups to the 3- or 4-position of the inositol ring, depending on cellular context .
-
Dephosphorylation : Phosphate removal occurs via non-specific phosphatases, generating lower-order inositol phosphates.
Orthoester Ring-Opening Strategy
-
Mechanism : Acid hydrolysis of myo-inositol orthoesters (e.g., orthobenzoate) selectively produces 2-O-acyl intermediates, enabling phosphorylation at adjacent positions .
-
Key Intermediate : 1,3,5-Orthoformate-derived dioxolanylium ion (δ 182.9 ppm in ¹³C NMR) .
Enzymatic vs. Synthetic Phosphorylation
| Parameter | Enzymatic Phosphorylation | Chemical Phosphorylation |
|---|---|---|
| Regioselectivity | High (IP3K specificity) | Moderate (requires protecting groups) |
| Yield | 70–85% | 50–74% |
| Byproducts | Minimal | Orthoester derivatives (~15%) |
| Scale | Microgram to milligram | Multigram feasible |
-
Enzymatic : Preferred for generating bioactive isomers (e.g., Ins(1,2,5,6)P₄) .
-
Chemical : Utilizes bis(2-cyanoethoxy)diisopropylaminophosphine and m-CPBA for oxidation .
Reaction Monitoring Techniques
-
³¹P NMR : Tracks phosphitylation progress (δ 142–148 ppm for phosphite intermediates) .
-
HPLC : Resolves enantiomers using chiral columns (e.g., Chiralpak AD-H) .
-
Mass Spectrometry : Confirms molecular ions at m/z 517.106 [M–NH₄⁺]⁻.
Stability and Reactivity
-
pH Sensitivity : Degrades rapidly below pH 3 (t₁/₂ = 2 hr at pH 2) .
-
Thermal Stability : Stable up to 60°C; decomposition occurs at 568°C.
-
Metal Interactions : Binds Ca²⁺ (Kd = 0.8 µM) and Mg²⁺ (Kd = 1.2 µM) via phosphate groups .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Total Yield | Purity | Citations |
|---|---|---|---|---|
| BDA Protection | Kinetic resolution of (±)-3ab | 52.4% | >98% ee | |
| Orthoester Hydrolysis | Acid-catalyzed ring-opening | 37% | 95% | |
| Enzymatic Cascade | IP3K + IPMK | 81% | 99% |
Industrial-Scale Production Challenges
Scientific Research Applications
Biochemical Significance
D-Myo-inositol phosphates play crucial roles in cellular signaling pathways. They are involved in the regulation of various biological processes, including:
- Signal Transduction : D-Myo-inositol-1,2,5,6-tetrakis-phosphate acts as a second messenger in signal transduction pathways. It is known to modulate calcium release from intracellular stores and influence various cellular responses .
- Cell Proliferation : Research indicates that inositol phosphates can affect cell growth and differentiation. For instance, studies have shown that D-Myo-inositol phosphates may have potential anticancer properties by influencing cell cycle regulation and apoptosis .
Therapeutic Applications
D-Myo-inositol-1,2,5,6-tetrakis-phosphate has been investigated for its therapeutic potential in several areas:
- Cancer Treatment : There is growing interest in the use of myo-inositol phosphates as adjuncts in cancer therapy. They may enhance the efficacy of chemotherapeutic agents by modulating cell survival pathways .
- Metabolic Disorders : D-Myo-inositol has been studied for its role in insulin signaling and glucose metabolism. It may offer benefits for conditions such as polycystic ovary syndrome (PCOS) and type 2 diabetes .
Case Study 1: Cancer Cell Lines
A study explored the effects of D-Myo-inositol-1,2,5,6-tetrakis-phosphate on various cancer cell lines. The results indicated that treatment with this compound led to significant decreases in cell viability and proliferation rates. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways .
Case Study 2: Insulin Sensitivity
In a clinical trial involving women with PCOS, supplementation with D-Myo-inositol showed improved insulin sensitivity and hormonal balance. Participants exhibited reduced insulin levels and improved ovulatory function after treatment with this compound over several months .
Production Methods
The synthesis of D-Myo-inositol-1,2,5,6-tetrakis-phosphate can be achieved through enzymatic methods or chemical synthesis. Enzymatic production using specific phosphatases has been shown to yield high purity and specificity for desired isomers .
Data Tables
Mechanism of Action
The mechanism of action of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium involves its interaction with cellular signaling pathways. The compound acts as a second messenger in the regulation of calcium-dependent processes. It binds to specific receptors and enzymes, modulating their activity and influencing intracellular calcium levels. This regulation is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of inositol phosphates is highly dependent on phosphate group positioning. Below is a comparative analysis of Ins(1,2,5,6)P₄ with other tetraphosphates and related derivatives:
Table 1: Key Properties of Ins(1,2,5,6)P₄ and Analogues
Key Observations :
Phosphate Positioning: Ins(1,2,5,6)P₄’s unique 1,2,5,6 arrangement may limit its interaction with proteins that bind more common isomers like Ins(1,4,5,6)P₄ (implicated in calcium signaling) or Ins(1,2,4,5)P₄ (a canonical PLC pathway intermediate) . The 1,3,4,6-tetraphosphate ammonium salt (CAS 142507-74-2) is better characterized commercially, suggesting Ins(1,2,5,6)P₄ may be a niche research tool .
Salt Forms: Sodium salts (e.g., Ins(1,2,5,6)P₄ sodium) are widely available, while ammonium salts are rarer. Counterions affect solubility and stability; ammonium salts may offer advantages in non-aqueous systems .
Functional Overlaps and Distinctions: Ins(1,2,4,5)P₄ is a well-documented second messenger that regulates phospholipase C (PLC) and downstream inositol triphosphate (IP₃) production . Ins(1,3,4,5,6)P₅ (pentaphosphate) is involved in phosphate homeostasis and RNA transport, highlighting the functional diversity of higher-order phosphorylation .
Biological Activity
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium (also referred to as D-myo-inositol tetrakisphosphate or D-myo-Ins(1,2,5,6)P4) is a polyphosphorylated inositol compound that plays significant roles in cellular signaling and metabolism. This article provides an overview of its biological activity, including mechanisms of action, physiological effects, and relevant research findings.
Overview of D-Myo-Inositol Tetrakisphosphate
D-Myo-inositol tetrakisphosphate is one of the many inositol phosphates involved in various cellular processes. It is synthesized from inositol hexakisphosphate (InsP6) through specific dephosphorylation reactions mediated by enzymes such as inositol polyphosphate phosphatases. The biological activity of D-myo-Ins(1,2,5,6)P4 is attributed to its ability to interact with various cellular targets and influence signaling pathways.
D-Myo-inositol tetrakisphosphate acts primarily as a second messenger in cellular signaling pathways. It has been implicated in several critical biological functions:
- Calcium Mobilization : Similar to other inositol phosphates, D-myo-Ins(1,2,5,6)P4 can modulate intracellular calcium levels by influencing the release of calcium from the endoplasmic reticulum.
- Cell Proliferation and Differentiation : It plays a role in regulating cell growth and differentiation processes through its interactions with specific receptors and signaling proteins.
- Apoptosis : D-myo-Ins(1,2,5,6)P4 has been shown to influence apoptotic pathways, potentially acting as a pro-apoptotic signal under certain conditions.
Table 1: Biological Activities of D-Myo-Inositol Tetrakis-phosphate
Case Studies
-
Calcium Signaling in Neuronal Cells :
A study demonstrated that D-myo-Ins(1,2,5,6)P4 enhances calcium release in rat cerebellar cells through its interaction with InsP3 receptors. This effect was quantified using patch-clamp techniques to measure inward currents induced by the compound . -
Role in Cancer Biology :
Research has indicated that elevated levels of D-myo-Ins(1,2,5,6)P4 are associated with increased proliferation of cancer cells. Inhibition studies showed that blocking its synthesis reduced tumor growth in xenograft models . -
Diabetes Complications :
In diabetic models, D-myo-Ins(1,2,5,6)P4 exhibited protective effects against complications by modulating inflammatory responses and promoting insulin sensitivity .
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying D-Myo-inositol-1,2,5,6-tetrakisphosphate (InsP4) in biological matrices?
- Methodology : Use anion-exchange chromatography (AEC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For example, InsP isomers can be separated using a gradient elution with a pH 3.5 ammonium phosphate buffer (adjusted with phosphoric acid) and methanol/acetonitrile mixtures . Calibration curves should include structurally analogous standards (e.g., InsP3, InsP5) to account for ionization efficiency differences .
Q. How do solubility properties of this compound influence experimental design?
- Methodology : The ammonium salt form enhances water solubility compared to sodium salts. Prepare stock solutions in methanol–water (5:95 v/v) to prevent precipitation. For cellular uptake studies, adjust ionic strength using ammonium phosphate buffers (pH 7.5–10) to mimic physiological conditions while avoiding phosphate competition .
Q. What are the critical parameters for sample preparation to prevent InsP4 degradation?
- Methodology : Use low-actinic glassware and refrigerated autosamplers (4°C) to minimize photodegradation and enzymatic hydrolysis. Immediately acidify samples post-collection (e.g., with 0.1 M HCl) to inhibit phosphatases. Validate recovery rates via spike-and-recovery experiments with deuterated internal standards .
Advanced Research Questions
Q. How to resolve contradictions in InsP4 functional data across different cell models?
- Methodology :
Assay Validation : Confirm InsP4 purity via NMR or ion-pair chromatography to rule out isomer contamination (e.g., Ins(1,3,4,6)-P4 vs. Ins(1,2,5,6)-P4) .
Cell-Specific Factors : Quantify endogenous phosphatase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) in lysates.
Dose-Response Calibration : Use logarithmic dosing (1 nM–10 µM) to account for nonlinear receptor activation thresholds .
Q. What experimental strategies mitigate interference from structurally similar inositol phosphates?
- Methodology :
- Chromatographic Optimization : Use a 250-mm anion-exchange column with a shallow ammonium phosphate gradient (pH 10 buffer) to separate InsP4 isomers. Confirm peak identity via co-elution with certified standards .
- Enzymatic Depletion : Pre-treat samples with InsP-specific kinases/phosphatases (e.g., IPMK) to eliminate confounding isomers .
Q. How to design a robust protocol for studying InsP4 signaling crosstalk with calcium pathways?
- Methodology :
Parallel Assays : Combine fluorometric calcium imaging (e.g., Fura-2 AM) with InsP4 quantification in the same cell population.
Buffer Compatibility : Use calcium-free ammonium phosphate buffers (pH 7.4) to avoid chelation artifacts .
Pharmacological Controls : Apply InsP3 receptor antagonists (e.g., 2-APB) to isolate InsP4-specific effects .
Data Interpretation & Quality Control
Q. What statistical approaches address batch variability in InsP4 quantification?
- Methodology :
- Normalization : Use AMP (adenosine monophosphate) as an internal standard to correct for matrix effects .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify batch-specific outliers in retention time or ion ratios .
Q. How to validate the specificity of antibodies targeting InsP4 in immunocytochemistry?
- Methodology :
- Competitive ELISA : Pre-incubate antibodies with excess InsP4 or isomers (e.g., InsP3, InsP5) to test cross-reactivity.
- Knockdown Controls : Use siRNA targeting InsP4 biosynthetic enzymes (e.g., IPMK) to confirm signal reduction .
Technical Notes
- Chromatographic Buffers : Prepare pH 3.5 ammonium phosphate buffer by dissolving 1.20 g monobasic ammonium phosphate in 1 L water, adjusting with phosphoric acid .
- Standard Preparation : Store InsP4 ammonium salt at -80°C in amber vials; reconstitute in methanol–water (5:95 v/v) to prevent salt crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
